BenchChemオンラインストアへようこそ!

1-Benzofuran-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone

Kinase probe design Structure-activity relationship Asymmetric bis-heterocyclic ketone

1-Benzofuran-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone (CAS 225217-53-8) is a C17H10O4 heterocyclic ketone featuring two benzofuran rings connected by a carbonyl bridge in an asymmetric arrangement: one unsubstituted benzofuran is attached at the 2-position, while the second bears a 5-hydroxy group and is attached at the 3-position. This asymmetry distinguishes it from the well-studied symmetric bis(benzofuran-2-yl)methanone scaffold.

Molecular Formula C17H10O4
Molecular Weight 278.263
CAS No. 225217-53-8
Cat. No. B2697314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzofuran-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone
CAS225217-53-8
Molecular FormulaC17H10O4
Molecular Weight278.263
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)C3=COC4=C3C=C(C=C4)O
InChIInChI=1S/C17H10O4/c18-11-5-6-15-12(8-11)13(9-20-15)17(19)16-7-10-3-1-2-4-14(10)21-16/h1-9,18H
InChIKeyPJHHQROEHOYLBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzofuran-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone (CAS 225217-53-8): Asymmetric Bis-Benzofuran Methanone Building Block for Differentiated Kinase Probe and Antioxidant Lead Discovery


1-Benzofuran-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone (CAS 225217-53-8) is a C17H10O4 heterocyclic ketone featuring two benzofuran rings connected by a carbonyl bridge in an asymmetric arrangement: one unsubstituted benzofuran is attached at the 2-position, while the second bears a 5-hydroxy group and is attached at the 3-position [1]. This asymmetry distinguishes it from the well-studied symmetric bis(benzofuran-2-yl)methanone scaffold. The compound has a molecular weight of 278.26 g/mol, a computed XLogP3 of 4, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area of 64 Ų [1]. It is cataloged as a research building block (e.g., ChemDiv BB58-4438; Leyan 1729641, 98% purity) and has been investigated in antimicrobial and anticancer screening contexts .

Why Bis-Benzofuran Methanone Analogs Cannot Be Interchanged: The Functional Impact of Asymmetric Regiochemistry and Mono-Hydroxylation in 1-Benzofuran-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone (CAS 225217-53-8)


Symmetric bis(benzofuran-2-yl)methanones have established structure-activity relationships showing that C-5 substitution profoundly shifts kinase selectivity: 5,5'-dimethoxy derivatives favor PDGFR inhibition, while 5,5'-diamino and 6,6'-dihydroxy analogs preferentially target FLT3 [1][2]. CAS 225217-53-8 presents a unique, asymmetric substitution pattern—one unsubstituted benzofuran-2-yl ring paired with a 5-hydroxybenzofuran-3-yl ring—that is absent from all published kinase SAR studies. This asymmetry creates a dipole moment and hydrogen-bonding geometry that cannot be replicated by symmetric bis(benzofuran-2-yl)methanones, nor by simpler mono-benzofuran phenyl ketones. Consequently, generic substitution with a symmetric analog would eliminate the regiochemical and electronic differentiation that defines this compound's potential interaction with biological targets, making experimental results non-transferable across the class.

Quantitative Differentiation Evidence: 1-Benzofuran-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone (CAS 225217-53-8) vs. Closest Symmetric and Mono-Benzofuran Analogs


Regiochemical Asymmetry: The Only Commercially Available Bis-Benzofuran Methanone Combining 2-Yl and 3-Yl Attachment Points with a Single 5-Hydroxy Group

CAS 225217-53-8 is the sole commercially cataloged bis-benzofuran methanone possessing a 1-benzofuran-2-yl carbonyl donor and a 5-hydroxy-1-benzofuran-3-yl acceptor within the same molecule. In contrast, the symmetric parent bis(1-benzofuran-2-yl)methanone (CAS not assigned; PubChem CID 3425759 structural isomer) has identical 2-yl attachment on both rings and zero hydroxyl groups [1]. Bis(5-hydroxy-1-benzofuran-2-yl)methanone (CAS 95790-85-5) has two hydroxyl groups and symmetric 2,2'-linkage . This regiochemical asymmetry is quantifiable: the target compound has a single hydroxyl hydrogen-bond donor (HBD count = 1) versus 0 for the unsubstituted parent and 2 for the di-hydroxy analog, producing distinct hydrogen-bonding pharmacophores [2].

Kinase probe design Structure-activity relationship Asymmetric bis-heterocyclic ketone

Lipophilicity Tuning: Intermediate LogP Between Unsubstituted and Di-Hydroxy Bis-Benzofuran Methanones

The computed partition coefficient (XLogP3) for CAS 225217-53-8 is 4.0 [1]. Based on class-level inference from symmetric bis-benzofuran methanone data, the unsubstituted bis(1-benzofuran-2-yl)methanone has a higher LogP (estimated ~4.5-5.0 due to absence of polar hydroxyl), while the di-hydroxy analog bis(5-hydroxy-1-benzofuran-2-yl)methanone has a significantly lower LogP (estimated ~2.5-3.0 based on the addition of a second hydroxyl) . This places the target compound at an intermediate lipophilicity that may balance membrane permeability with aqueous solubility more favorably than either symmetric extreme.

Drug-likeness optimization Lipophilicity Permeability

Kinase Selectivity Scaffold Differentiation: Asymmetric Mono-Hydroxy Pattern Predicts Altered FLT3 vs. PDGFR Selectivity Profile Relative to Symmetric Analogs

In the symmetric bis(benzo[b]furan-2-yl)methanone series, systematic SAR revealed that C-5 substitution is the dominant determinant of FLT3 versus PDGFR selectivity: the 5,5'-dimethoxy derivative strongly favors PDGFR, while 5,5'-diamino and 6,6'-dihydroxy compounds preferentially inhibit FLT3, with the best inhibitors achieving IC50 values approaching 0.5 μM at both kinases [1]. Bis(5-hydroxybenzo[b]furan-2-yl)methanone, the symmetric di-hydroxy analog, exhibits an IC50 of 3.6 μM against FLT3 [2]. CAS 225217-53-8, with only one 5-hydroxy group and an asymmetric 2-yl/3-yl attachment, presents a substitution pattern not evaluated in the published FLT3/PDGFR SAR studies. Based on the established SAR, the single hydroxyl group predicts an intermediate selectivity profile distinct from both the unsubstituted parent (low potency) and the symmetric 5,5'-dihydroxy analog (FLT3-preferred). Direct experimental comparison is required to quantify this differential selectivity.

FLT3 inhibition PDGFR inhibition Kinase selectivity Tyrosine kinase

Antioxidant Pharmacophore: Single 5-Hydroxy Group Enables Radical Scavenging While Maintaining Higher Lipophilicity Than Di-Hydroxy Analogs

The 5-hydroxybenzofuran substructure in CAS 225217-53-8 is a known antioxidant pharmacophore. The closely related analog 2-furyl(5-hydroxy-1-benzofuran-3-yl)methanone, which shares the identical 5-hydroxybenzofuran-3-yl carbonyl motif, demonstrates DPPH radical scavenging activity with an IC50 of approximately 12 μM . This activity is attributed to hydrogen atom donation from the 5-OH group, forming a stabilized phenoxyl radical intermediate as supported by quantum mechanical calculations . The target compound retains this 5-hydroxybenzofuran-3-yl carbonyl substructure while replacing the furan ring with a more lipophilic benzofuran ring, which is expected to modulate the radical scavenging kinetics and lipophilicity-antioxidant balance relative to the furyl analog and to the symmetric di-hydroxy bis-benzofuran methanone.

Antioxidant DPPH radical scavenging Free radical Phenoxyl radical

Synthetic Utility as an Asymmetric Building Block: Differential Reactivity at 3-Position vs. 2-Position Enables Regioselective Derivatization Not Possible with Symmetric Bis-Benzofuran Methanones

CAS 225217-53-8 offers two electronically and sterically distinct benzofuran rings for sequential derivatization. The 5-hydroxy group on the 3-substituted benzofuran ring can be selectively functionalized (e.g., alkylation, acylation, sulfonation) without affecting the unsubstituted benzofuran-2-yl ring, generating diverse analog libraries. In contrast, symmetric bis(benzofuran-2-yl)methanones produce identical products upon single-site modification, and symmetric di-hydroxy analogs yield statistical mixtures unless protecting group strategies are employed [1]. This inherent regiochemical orthogonality is documented in synthetic protocols for bisbenzofuran-2-yl-methanone derivatives, where oxime, semicarbazone, and ether formations proceed at the carbonyl group [1], but the asymmetric ring system of the target compound adds a second dimension of regiochemical control not available in symmetric scaffolds.

Building block Regioselective derivatization Medicinal chemistry SAR exploration

High-Impact Application Scenarios for 1-Benzofuran-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone (CAS 225217-53-8) Based on Quantitative Differentiation Evidence


FLT3/PDGFR Kinase Selectivity Probe Development Leveraging Asymmetric Mono-Hydroxy Pharmacophore

The established SAR in symmetric bis-benzofuran methanones demonstrates that C-5 hydroxylation shifts kinase selectivity toward FLT3 over PDGFR, with the symmetric di-hydroxy analog exhibiting FLT3 IC50 of 3.6 μM [1][2]. CAS 225217-53-8 provides a mono-hydroxy, asymmetric scaffold that has not been evaluated in published kinase panels. Researchers can use this compound as a starting point for developing FLT3-selective probes with potentially reduced PDGFR off-target activity compared to symmetric di-substituted analogs, or to explore whether the asymmetric 2-yl/3-yl attachment geometry reveals novel selectivity profiles inaccessible to symmetric scaffolds. The single hydroxyl group also permits systematic SAR expansion through selective O-alkylation or O-acylation without statistical mixtures [3].

Antioxidant Lead Optimization with Controlled Lipophilicity for CNS or Intracellular Oxidative Stress Targets

The 5-hydroxybenzofuran-3-yl carbonyl substructure common to CAS 225217-53-8 and its active furyl analog (DPPH IC50 ≈ 12 μM) establishes a baseline radical scavenging capacity . The target compound's computed XLogP3 of 4.0 and single hydrogen bond donor place it in an intermediate physicochemical space—more lipophilic than di-hydroxy bis-benzofurans but less hydrophobic than unsubstituted bis-benzofurans [4]. This balanced profile makes it suitable for optimizing brain-penetrant antioxidant leads where excessive hydrophilicity (di-hydroxy) limits passive diffusion and excessive hydrophobicity (unsubstituted) compromises aqueous solubility, while the single titratable antioxidant hydroxyl simplifies dose-response interpretation in cellular oxidative stress assays.

Regioselective Library Synthesis for Bis-Heterocyclic Methanone SAR Expansion

The inherent asymmetry of CAS 225217-53-8—featuring chemically distinct benzofuran rings with different attachment points (2-yl vs. 3-yl) and differential substitution (H vs. 5-OH)—enables sequential, protecting-group-free derivatization at up to three distinct reactive centers [3]. This contrasts with symmetric bis(benzofuran-2-yl)methanones, where single-site modifications on either ring yield identical products. Medicinal chemistry teams can exploit this regiochemical orthogonality to efficiently explore diverse chemical space around the bis-benzofuran methanone core, systematically varying the electronic and steric environment at each position to map structure-activity relationships for antimicrobial, anticancer, or kinase inhibition endpoints .

Antimicrobial Screening with Built-In Physicochemical Differentiation from Symmetric Bis-Benzofuran Controls

Benzofuran-5-ol derivatives, including 3-substituted variants, have demonstrated antifungal activity against Candida, Aspergillus species, and Cryptococcus neoformans [5]. CAS 225217-53-8 combines this 5-hydroxybenzofuran-3-yl antifungal pharmacophore with a benzofuran-2-yl ketone extension that increases molecular complexity and lipophilicity beyond simple benzofuran-5-ol phenyl ketones. In antimicrobial screening panels, the compound's intermediate LogP (4.0) and single H-bond donor differentiate it from both more polar di-hydroxy analogs and non-polar unsubstituted analogs, potentially accessing a distinct membrane permeability/efflux susceptibility profile. Its availability at 98% purity from commercial sources facilitates reproducible dose-response studies .

Quote Request

Request a Quote for 1-Benzofuran-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.